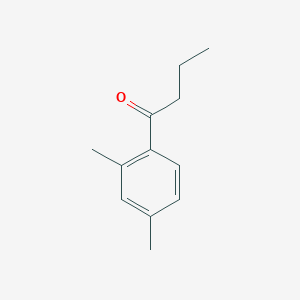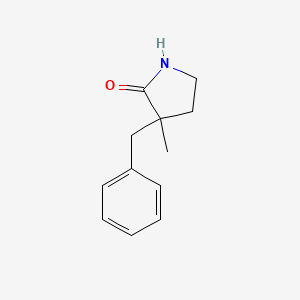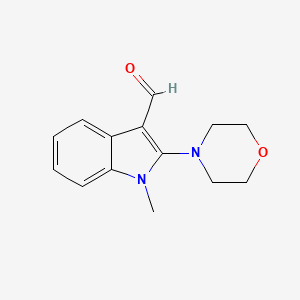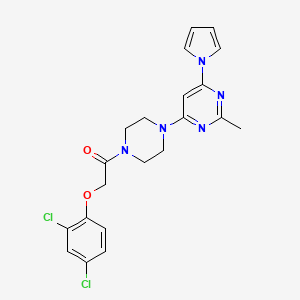
1-(2,4-Dimethylphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of conjugated 1,4-di(n-N,N-dimethylaminophenyl)-1,3-butadienes was achieved through homocoupling of 2-chloro-1-(n-N,N-dimethylaminophenyl)ethene using zerovalent nickel complexes . Another synthesis approach involved the reaction of N,N′-Dimethyl-N-N′-bis(trimethylsilyl)urea with tert-butylchlorophenylphosphane to form derivatives with the 2,4-Dimethyl-2,4-diaza-1,5-diphosphapentan-3-one skeleton . These methods indicate the versatility in synthesizing dimethylphenyl-substituted compounds.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various techniques. For example, the crystal structure of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives was determined using single crystal X-ray diffraction analysis . Similarly, the crystal structures of butyrate and 1,3-dioxane derivatives were elucidated, providing insights into the conformation and bonding of such molecules .
Chemical Reactions Analysis
The chemical reactions of related compounds involve cyclization and complexation. The title compound in one study was synthesized by cyclization of a precursor with hydrogen chloride in dried methanol . In another study, the molecular complexes of hydroxy host systems with alcohols were formed, and their structures were determined by X-ray crystallography . These reactions demonstrate the reactivity of dimethylphenyl-substituted compounds and their ability to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are diverse. The fluorescence properties of synthesized 1,4-di(n-N,N-dimethylaminophenyl)-1,3-butadienes were investigated, indicating potential applications in materials science . The reactivity of the 2,4-Dimethyl-2,4-diaza-1,5-diphosphapentan-3-one skeleton with various metals and non-metals was explored, showing the formation of chelate complexes and disulfides . These studies highlight the importance of understanding the properties of dimethylphenyl-substituted compounds for their practical applications.
Applications De Recherche Scientifique
Molecular Complex Studies : Toda, Tanaka, and Mak (1985) examined molecular complexes involving compounds related to 1-(2,4-Dimethylphenyl)butan-1-one, such as 1,1-bis(2,4-dimethylphenyl)-2-butyn-1-ol. Their research focused on the X-ray crystal structures of these complexes, contributing to the understanding of molecular interactions and structures in organic chemistry (Toda, Tanaka, & Mak, 1985).
Solvation Enthalpy in Binary Mixtures : Varfolomeev et al. (2015) explored the solvation enthalpy in binary mixtures involving butan-2-one, a compound structurally similar to 1-(2,4-Dimethylphenyl)butan-1-one. This research provides insights into the specific interactions and enthalpy changes in such mixtures, which are crucial for understanding solution chemistry and thermodynamics (Varfolomeev et al., 2015).
Stereochemistry of Amino-Carbonyl Compounds : Tramontini, Angiolini, Fouquey, and Jacques (1973) investigated the stereochemistry of amino-carbonyl compounds, including those structurally related to 1-(2,4-Dimethylphenyl)butan-1-one. Their work contributes to understanding the configurations and stereochemical properties of these compounds (Tramontini et al., 1973).
Intramolecular Oxidative Coupling : Krauss and Taylor (1991) conducted research on the intramolecular oxidative coupling of aromatic compounds, including derivatives of 1,4-bis(2,4-dimethylphenyl)butan-1-one. Their study aids in understanding the synthesis and stereochemistry of such compounds (Krauss & Taylor, 1991).
Chromatography and Absolute Configuration : Collina et al. (2006) researched the chromatography and absolute configuration of compounds including N,N-dimethyl-3-(2,4-dimethylphenyl)butan-1-amines. This study is relevant for understanding the chiral properties and separation techniques for such molecules (Collina et al., 2006).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTXIWHKFWESDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)
![1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2537715.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2537717.png)


![(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2537723.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2537725.png)
![N-(2-chlorobenzyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2537726.png)
![N-[2-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2537728.png)
![Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B2537729.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2537731.png)
![methyl 2-(1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2537732.png)